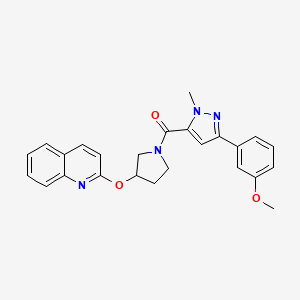
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
The exact mass of the compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis and Structural Characterization : Research on structurally analogous compounds, such as pyrazole and quinoline derivatives, involves detailed synthesis processes and crystallographic analysis to understand their molecular conformations. These studies contribute to the development of novel synthetic routes and provide foundational knowledge for further chemical modifications (Swamy et al., 2013); (Lakshminarayana et al., 2009).
Corrosion Inhibition : Pyrazole derivatives have been studied for their application as corrosion inhibitors for metals in acidic environments. This research is crucial for industries seeking to protect infrastructure and machinery from corrosive damage, highlighting the practical applications of these compounds in materials science (Yadav et al., 2015).
Biomedical Research
Antimicrobial Activity : Some derivatives of pyrazolines have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. These studies underscore the importance of chemical analogs in addressing global health challenges related to microbial resistance (Kumar et al., 2012).
Cytotoxicity Studies : The synthesis of trifluoromethyl-substituted pyrazol derivatives and their subsequent evaluation for cytotoxic effects in human cells point to the potential for these compounds in cancer research. Identifying compounds with significant cytotoxicity can lead to the development of new chemotherapeutic agents (Bonacorso et al., 2016).
Spectroscopic Properties : Investigations into the spectroscopic properties of amino-substituted compounds related to the target molecule provide insights into their electronic structures and potential applications in developing optical materials or probes for scientific research (Al-Ansari, 2016).
Propiedades
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-28-23(15-22(27-28)18-7-5-8-19(14-18)31-2)25(30)29-13-12-20(16-29)32-24-11-10-17-6-3-4-9-21(17)26-24/h3-11,14-15,20H,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPVWMCJMVMYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)
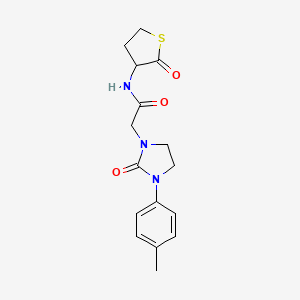

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
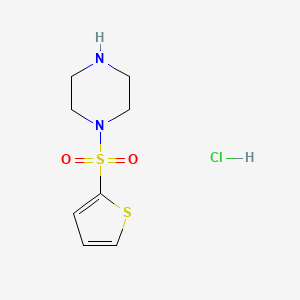
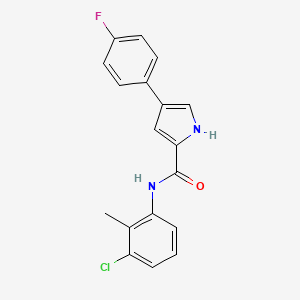
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)
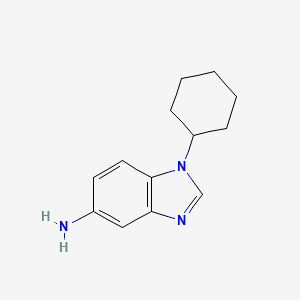
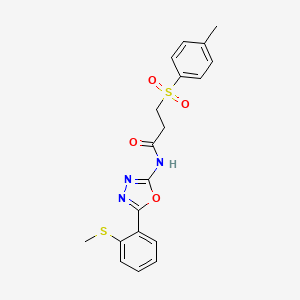
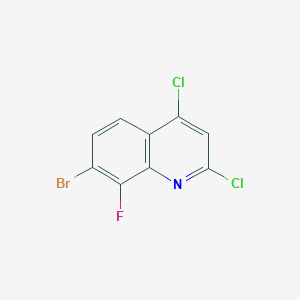
![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2697278.png)